Methyl 4-amino-2-chlorobenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

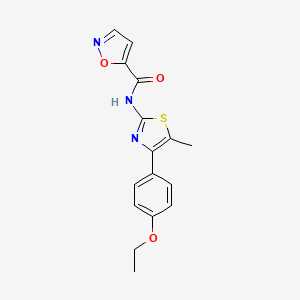

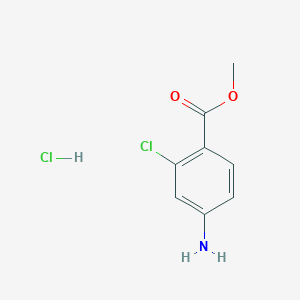

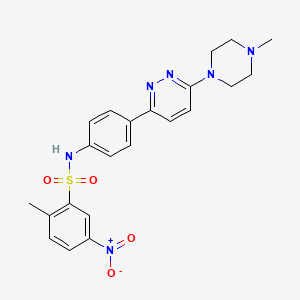

Methyl 4-amino-2-chlorobenzoate is a chemical compound with the linear formula C8H8ClNO2 . It has a molecular weight of 185.611 . This compound is used as a reagent to synthesize selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .

Synthesis Analysis

Methyl 4-Amino-2-chlorobenzoate can be synthesized from Methanol and 4-Amino-2-chlorobenzoic acid .Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-amino-2-chlorobenzoate . The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-amino-2-chlorobenzoate are not detailed in the search results, it’s noted that this compound is used as a reagent in the synthesis of selective LXR agonists .Physical And Chemical Properties Analysis

Methyl 4-amino-2-chlorobenzoate is an off-white powder . It has a molecular weight of 185.61 .Scientific Research Applications

Pharmaceutical Development

Methyl 4-amino-2-chlorobenzoate hydrochloride is often used in the synthesis of pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of various drugs, particularly those targeting bacterial infections. Researchers utilize this compound to develop new antibiotics and study their efficacy against resistant strains of bacteria .

Chemical Synthesis

In organic chemistry, Methyl 4-amino-2-chlorobenzoate hydrochloride serves as a valuable reagent. It is used in the synthesis of more complex molecules, including heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it a preferred choice for various synthetic pathways .

Biochemical Research

This compound is employed in biochemical research to study enzyme interactions and inhibition. By modifying its structure, scientists can create enzyme inhibitors that help in understanding the mechanisms of enzyme action and regulation. This research is vital for developing treatments for diseases where enzyme activity is a factor .

Material Science

In material science, Methyl 4-amino-2-chlorobenzoate hydrochloride is used to create polymers and other materials with specific properties. Its incorporation into polymer chains can alter the physical and chemical properties of the resulting materials, making them suitable for various industrial applications, including coatings, adhesives, and nanomaterials .

Environmental Science

Environmental scientists study the degradation and environmental impact of Methyl 4-amino-2-chlorobenzoate hydrochloride. Understanding its breakdown products and persistence in the environment helps in assessing its ecological risks and developing strategies for mitigating its impact.

These applications highlight the versatility and importance of Methyl 4-amino-2-chlorobenzoate hydrochloride in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Thermo Fisher Scientific Thermo Fisher Scientific Thermo Fisher Scientific

Safety and Hazards

properties

IUPAC Name |

methyl 4-amino-2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWLHKCANIJVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-chlorobenzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)